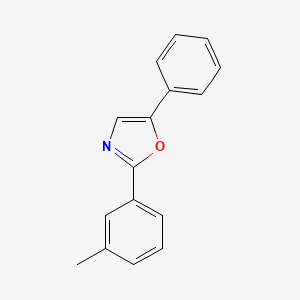

2-(3-Methylphenyl)-5-phenyl-1,3-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

57532-86-2 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-(3-methylphenyl)-5-phenyl-1,3-oxazole |

InChI |

InChI=1S/C16H13NO/c1-12-6-5-9-14(10-12)16-17-11-15(18-16)13-7-3-2-4-8-13/h2-11H,1H3 |

InChI Key |

XLNVPEWXHRZTBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 2 3 Methylphenyl 5 Phenyl 1,3 Oxazole and Its Analogs

Classical Approaches to 1,3-Oxazole Ring Formation

Classical methods for oxazole (B20620) synthesis have long been the foundation for accessing this heterocyclic system. These strategies typically involve the cyclization and dehydration of acyclic precursors under specific reaction conditions.

Modified Robinson-Gabriel Synthesis for Diaryl Oxazoles

The Robinson-Gabriel synthesis is a fundamental organic reaction for forming oxazoles, which involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.com The reaction is typically promoted by a cyclodehydrating agent such as sulfuric acid or phosphorus pentachloride. pharmaguideline.com

Modifications to this classical method have been developed to improve yields, expand substrate scope, and enable one-pot procedures. One notable modification is a one-pot, diversity-oriented synthesis that combines a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration. wikipedia.orgresearchgate.net This approach utilizes an oxazolone (B7731731) template, which reacts with aromatic nucleophiles in the presence of a Lewis acid like aluminum chloride, followed by a cyclodehydrating agent such as trifluoromethanesulfonic acid to yield highly substituted oxazoles. wikipedia.orgresearchgate.net

Another significant extension involves the synthesis of substituted oxazoles from amino acid derivatives. This is achieved through the side-chain oxidation of β-keto amides using the Dess-Martin reagent, followed by cyclodehydration of the resulting intermediate using a combination of triphenylphosphine, iodine, and triethylamine. wikipedia.org A solid-phase version of the Robinson-Gabriel synthesis has also been described, which requires trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent in an ethereal solvent. wikipedia.orgidexlab.com

| Method | Precursors | Key Reagents | Description |

| Classical Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄, PCl₃, POCl₃ | Intramolecular cyclization and dehydration of the precursor. pharmaguideline.com |

| Friedel-Crafts/Robinson-Gabriel | Oxazolone template, Aromatic nucleophile | AlCl₃, Trifluoromethanesulfonic acid | A one-pot synthesis starting from an oxazolone template. wikipedia.orgresearchgate.net |

| Wipf's Modification | β-Keto amides (from amino acids) | Dess-Martin reagent, PPh₃, I₂, Et₃N | Involves oxidation followed by a mild cyclodehydration step. wikipedia.org |

| Solid-Phase Synthesis | Solid-supported α-acylamino ketone | Trifluoroacetic anhydride | Adaption of the reaction for solid-phase organic synthesis. wikipedia.orgidexlab.com |

Cyclocondensation Reactions in 1,3-Oxazole Synthesis

Cyclocondensation reactions represent a broad class of methods for constructing the oxazole ring from various acyclic components. A traditional approach involves the reaction of α-haloketones with primary amides. pharmaguideline.com Another established method is the conversion of an α-hydroxyamino ketone to an oxazole by reacting it with an aldehyde in the presence of sulfuric acid and acetic anhydride, where the C2-atom of the oxazole is derived from the aldehyde. pharmaguideline.com

More contemporary cyclocondensation strategies often employ catalysts to achieve higher efficiency and milder reaction conditions. For instance, a simple and practical synthesis of 2,5-disubstituted oxazoles has been developed via an iodine-catalyzed tandem oxidative cyclization. acs.org This method uses readily available 2-amino-1-phenylethanone hydrochloride and various aromatic aldehydes as starting materials. acs.org

Transition Metal-Catalyzed Syntheses for 1,3-Oxazole Scaffolds

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 1,3-oxazoles. These methods often provide superior regioselectivity, functional group tolerance, and efficiency compared to classical approaches.

Palladium-Catalyzed Arylation and Cross-Coupling Reactions

Palladium catalysts are highly effective for forming carbon-carbon bonds, and these reactions have been successfully applied to the synthesis and functionalization of oxazoles. Direct arylation of the oxazole core is a powerful strategy. organic-chemistry.org Complementary methods have been developed for the regioselective arylation at both the C-2 and C-5 positions using a wide range of aryl halides and triflates. organic-chemistry.org The selectivity is controlled by task-specific phosphine (B1218219) ligands and the polarity of the solvent; C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org

Another palladium-catalyzed route to 2,5-disubstituted oxazoles involves the reaction of N-propargylamides with aryl iodides. organic-chemistry.org This reaction is thought to proceed through a palladium-catalyzed coupling step, which is followed by an in-situ cyclization to form the oxazole ring. organic-chemistry.org Furthermore, an efficient protocol for assembling oxazole skeletons from simple arenes and functionalized aliphatic nitriles has been achieved through a palladium-catalyzed C-H activation and cascade annulation sequence. rsc.org

| Reaction Type | Starting Materials | Catalyst System | Key Feature |

| Direct Arylation | Oxazole, Aryl halides/triflates | Palladium with specific phosphine ligands | Regioselectivity at C-2 or C-5 controlled by solvent polarity. organic-chemistry.org |

| Coupling/Cyclization | N-propargylamide, Aryl iodide | Pd₂(dba)₃, Tri(2-furyl)phosphine, NaOtBu | In-situ cyclization follows the initial coupling step. organic-chemistry.org |

| C-H Activation/Cascade | Simple arene, Aliphatic nitrile | Palladium catalyst | Redox-neutral conditions with high atom-economy. rsc.org |

Copper-Catalyzed Annulation and Cyclization Processes

Copper, being an inexpensive and less toxic transition metal, is an attractive catalyst for organic synthesis. rsc.org Several copper-catalyzed methods for constructing 2,5-disubstituted oxazoles have been reported.

A novel and efficient approach involves a copper-catalyzed aerobic oxidative dehydrogenative cyclization cascade. rsc.orgrsc.org This reaction utilizes readily available aromatic terminal alkenes and azides, with air serving as the oxidant, to produce 2,5-disubstituted oxazoles under mild conditions. rsc.orgrsc.org Another strategy is the copper(II)-catalyzed oxidative cyclization of enamides, which proceeds at room temperature via vinylic C-H bond functionalization to give good yields of oxazoles bearing a variety of substituents. organic-chemistry.org Additionally, 2,5-disubstituted oxazoles can be synthesized from arylacetylenes and α-amino acids in the presence of Cu(NO₃)₂·3H₂O and iodine. organic-chemistry.org A co-catalytic system involving ruthenium(II) porphyrin and simple copper salts has also been developed for the synthesis of oxazoles from benzene (B151609) carboxylic acids and phenylacetylenes. acs.orgacs.org

Silver and Gold Catalysis in Oxazole Ring Formation

Silver and gold salts and complexes typically function as soft, carbophilic Lewis acids, activating alkynes and other unsaturated systems towards nucleophilic attack. nih.gov

Gold catalysis has been employed in an efficient synthesis of 2,5-disubstituted oxazoles through a [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. organic-chemistry.org This reaction uses the nitrile as both a reactant and the solvent. In a different approach, a gold(III)-salen complex was shown to catalyze the synthesis of oxazoles from terminal alkynes, N-benzylimines, and acid chlorides at elevated temperatures. beilstein-journals.org

Silver-catalyzed reactions have also been utilized for oxazole synthesis. For instance, the reaction of isocyano amides or esters in the presence of a silver(I) catalyst can lead to the formation of oxazoles. nih.govbeilstein-journals.org

| Catalyst | Reaction Type | Starting Materials | Key Features |

| Gold (Au) | [2+2+1] Annulation | Terminal alkyne, Nitrile, Oxidant | Efficient synthesis with broad substrate scope. organic-chemistry.org |

| Gold (Au) | A³-Coupling-Type | Terminal alkyne, N-benzylimine, Acid chloride | Catalyzed by a Au(III)-salen complex. beilstein-journals.org |

| Silver (Ag) | Multicomponent Reaction | Isocyano amide/ester, Aldehyde, Amine | Proceeds through an iminium ion intermediate. nih.govbeilstein-journals.org |

Advanced Cycloaddition and Annulation Strategies for 1,3-Oxazole Derivatives

The construction of the 1,3-oxazole core is a fundamental step in the synthesis of derivatives like 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole. Modern synthetic chemistry has moved beyond classical condensation methods to more sophisticated cycloaddition and annulation strategies that offer greater control over substitution patterns and functional group tolerance.

One such advanced strategy involves the [3+2] cycloaddition of N-pivaloyloxyamides with alkynes, catalyzed by Cobalt(III). This method provides an efficient, one-step synthesis of 2,5-disubstituted oxazoles under mild conditions, operating through an internal oxidation pathway. This approach has been successfully applied to the synthesis of natural products like texamine and balsoxin, demonstrating its utility for creating complex oxazole structures. rsc.org

Another powerful technique is the [2+2+1] annulation, which involves the reaction of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. organic-chemistry.org Gold-catalyzed versions of this reaction are particularly effective. For instance, an MCM-41-immobilized phosphine-gold(I) complex can catalyze the reaction between terminal alkynes and nitriles using 8-methylquinoline (B175542) N-oxide as the oxidant, yielding a variety of 2,5-disubstituted oxazoles with high efficiency. organic-chemistry.org A key advantage of this heterogeneous catalyst is its recyclability. organic-chemistry.org

Formal [3+3]-annulation reactions also represent a novel approach. For example, the rhodium(II)-catalyzed reaction of cyclic nitronates with vinyl diazoacetates produces bicyclic unsaturated nitroso acetals. mdpi.com While this specific example leads to a more complex fused system, the underlying principle of combining three-atom and three-atom synthons illustrates the creative strategies being developed for heterocycle synthesis. mdpi.com

These advanced methods provide versatile and efficient pathways to the 1,3-oxazole core, enabling the synthesis of a wide array of analogs with diverse substitution patterns.

Regioselective Functionalization and Substituent Introduction

Once the 1,3-oxazole ring is formed, its further derivatization is crucial for creating analogs and probing structure-activity relationships. The reactivity of the oxazole ring protons decreases in the order C2 > C5 > C4, which allows for regioselective functionalization through careful choice of reagents and conditions. thepharmajournal.com Direct metalation using TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc (TMPMgCl·LiCl or TMPZnCl·LiCl) has emerged as a general method for creating 2,4,5-trisubstituted oxazoles. nih.govacs.org These metalated species are stable against ring fragmentation and react readily with various electrophiles. nih.govacs.org

The C2 position of the oxazole ring is the most acidic, making it a prime target for deprotonation and subsequent reaction with electrophiles. thepharmajournal.com However, direct deprotonation at C2 can sometimes lead to an equilibrium between the desired ring-closed carbanion and a ring-opened isonitrile isomer. nih.gov

A highly effective strategy for introducing substituents at the C2 position involves a two-step process: installation of a leaving group followed by nucleophilic displacement. A versatile method utilizes 2-(phenylsulfonyl)-1,3-oxazole as a key intermediate. acs.org This sulfonyl group can be displaced by a variety of organolithium reagents, including aryl, alkenyl, and alkyl lithium species, via an addition-elimination pathway. nih.govacs.org This provides a general and high-yielding route to introduce diverse substituents at the C2 position after the C5 position has been functionalized. nih.gov

Palladium-catalyzed direct arylation offers another powerful tool for C2 functionalization. By using task-specific phosphine ligands and nonpolar solvents, aryl groups from a wide range of aryl bromides, chlorides, and triflates can be selectively coupled at the C2 position. organic-chemistry.org

Table 1: Selected Methods for C2-Position Derivatization

| Method | Reagents/Catalyst | Type of Substituent Introduced | Reference |

| Nucleophilic Displacement | Organolithium reagents (RLi) on 2-(phenylsulfonyl)oxazoles | Aryl, Alkenyl, Alkyl | nih.gov, acs.org |

| Direct Arylation | Palladium catalyst, phosphine ligand, nonpolar solvent | Aryl, Heteroaryl | organic-chemistry.org |

| Halogenation/Coupling | Deprotonation followed by halogen source (e.g., I₂), then Sonogashira coupling | Ethynyl (B1212043) | chemrxiv.org |

Functionalization at the C5 position is also a critical strategy for creating analogs. A robust method involves the site-selective deprotonation of 2-(phenylsulfonyl)-1,3-oxazole using lithium diisopropylamide (LDA) at -78 °C. nih.govacs.org This generates a stable C5 carbanion that does not undergo ring-opening and reacts efficiently with a wide range of electrophiles. nih.govacs.org

This C5 carbanion can be trapped with various reagents to introduce different functionalities. For example, reaction with iodine produces a 5-iodo-oxazole, while reaction with tri-n-butyltin chloride yields a 5-stannyl-oxazole. nih.gov These halogenated and stannylated intermediates are exceptionally useful, as they provide access to a variety of cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to introduce aryl and alkenyl substituents with high yields. nih.govacs.org

Direct arylation can also be selectively directed to the C5 position. In contrast to C2 arylation, palladium-catalyzed C5 arylation is favored in polar solvents, again using specifically designed phosphine ligands. organic-chemistry.org

Table 2: Reactions of C5-Oxazole Carbanion with Electrophiles

| Electrophile | Resulting 5-Substituent | Subsequent Reactions | Reference |

| Iodine (I₂) | Iodo (-I) | Suzuki, Negishi, Stille Coupling | nih.gov, acs.org |

| Tri-n-butyltin chloride | Tri-n-butylstannyl (-SnBu₃) | Stille Coupling | nih.gov, acs.org |

| Aldehydes/Ketones | Hydroxyalkyl (-CR(OH)R') | - | nih.gov, researchgate.net |

| Alkyl Halides | Alkyl (-R) | - | nih.gov |

The introduction of aryl and alkyl groups at specific positions on the oxazole ring is fundamental to synthesizing compounds like this compound. As detailed in the preceding sections, several powerful methods achieve this regioselectively.

For aryl substituent introduction, palladium-catalyzed direct C-H arylation is a state-of-the-art technique. The regioselectivity between the C2 and C5 positions can be controlled by the choice of solvent and phosphine ligand, allowing for the precise construction of 2-aryl, 5-aryl, or 2,5-diaryl oxazoles from a wide range of aryl halides and triflates. organic-chemistry.org Additionally, Suzuki, Stille, and Negishi cross-coupling reactions are highly effective for introducing aryl and alkenyl groups, particularly at the C5 position, starting from 5-halo or 5-stannyl oxazoles. nih.govacs.org

For both aryl and alkyl substituent introduction at the C2 position, the nucleophilic displacement of a 2-phenylsulfonyl group by organolithium reagents (aryllithium or alkyllithium) is a versatile and general strategy. nih.govacs.org This allows for the late-stage introduction of the desired substituent after the C5 position has already been elaborated. nih.gov

The incorporation of an ethynyl (alkyne) group onto the oxazole ring creates a versatile building block for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemrxiv.orgresearchgate.net This reaction allows for the efficient covalent linking of the oxazole moiety to other molecules, which is invaluable in drug discovery and materials science. chemrxiv.orgnih.gov

The synthesis of ethynyl oxazoles often presents challenges due to the sensitivity of the oxazole ring. chemrxiv.org A general and effective method relies on the Sonogashira coupling reaction. chemrxiv.org This typically involves the palladium-catalyzed coupling of a halo-oxazole (e.g., bromo- or iodo-oxazole) with a terminal alkyne. To prevent self-coupling of the terminal alkyne, a protected alkyne such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS)-acetylene is commonly used. chemrxiv.org Following the coupling reaction, the silyl (B83357) protecting group is removed under mild conditions to yield the terminal ethynyl oxazole. chemrxiv.org

This strategy has been successfully applied to prepare various isomers, including 2-ethynyl, 4-ethynyl, and 5-ethynyl oxazoles. chemrxiv.orgchemrxiv.org The resulting ethynyl oxazoles have been shown to undergo efficient click reactions with a range of azides, producing high-purity triazole-linked oxazole conjugates in excellent yields (often over 90%). chemrxiv.org

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 2 3 Methylphenyl 5 Phenyl 1,3 Oxazole

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transition Analysis

The electronic absorption properties of 2,5-diaryl oxazoles are primarily governed by π → π* electronic transitions within the conjugated π-electron system that extends across the phenyl rings and the central oxazole (B20620) moiety. For the parent compound, 2,5-diphenyloxazole (B146863) (PPO), the principal absorption maximum (λmax) is observed around 303 nm in cyclohexane (B81311). Similarly, for the related compound 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) (PBD), the 0-0 absorption band is located at 305 nm. omlc.orgwordpress.com

For 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole, the introduction of a methyl group on the phenyl ring at the 2-position is expected to have a minimal effect on the position of the main absorption band. Therefore, the λmax is predicted to be in the range of 300-310 nm. This absorption corresponds to the S0 → S1 transition of the conjugated system.

Studies on similar oxazole and oxadiazole derivatives have shown that their absorption spectra are generally insensitive to solvent polarity. bohrium.comresearchgate.net This indicates that the dipole moment of the molecule in the ground state does not change significantly upon excitation to the Franck-Condon excited state. The primary electronic transition remains a π → π* transition with limited charge-transfer character in the absorption process.

Fluorescence Spectroscopy and Photophysical Parameter Determination

In contrast to their absorption spectra, the fluorescence emission spectra of 2,5-diaryl oxazoles often exhibit significant solvatochromism, which is a pronounced shift in the emission wavelength depending on the polarity of the solvent. researchgate.netresearchgate.net This behavior is attributed to a substantial increase in the dipole moment of the molecule in the first excited state (S1) compared to the ground state (S0).

Upon excitation, the molecule undergoes an intramolecular charge transfer (ICT), leading to a more polar excited state. In polar solvents, the surrounding solvent molecules reorient themselves to stabilize this polar excited state, lowering its energy. This stabilization results in a bathochromic (red) shift of the fluorescence emission to longer wavelengths. Consequently, a progressive red shift in the emission maximum of this compound is expected as the solvent polarity increases from nonpolar solvents like cyclohexane to highly polar solvents like acetonitrile (B52724) or methanol. This property makes such compounds potential fluorescent probes for studying the microenvironment polarity. bohrium.com

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. The 2,5-diphenyloxazole (PPO) scaffold is known for its exceptionally high fluorescence efficiency. The parent compound, PPO, has a fluorescence quantum yield of 1.0 in cyclohexane, indicating that virtually every absorbed photon is re-emitted as fluorescence. omlc.org

The introduction of a methyl group on one of the phenyl rings is not expected to introduce significant non-radiative decay pathways. Therefore, this compound is anticipated to be a highly efficient fluorophore with a quantum yield approaching unity, particularly in non-polar solvents. In polar solvents, the quantum yield may decrease slightly due to the stabilization of the ICT state, which can sometimes enhance non-radiative decay processes.

The excited state lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. For highly fluorescent organic molecules like 2,5-diaryl oxazoles, fluorescence is the primary decay pathway from the S1 state. These compounds typically exhibit short fluorescence lifetimes, generally in the range of a few nanoseconds. This rapid emission is characteristic of allowed electronic transitions and is a desirable property for applications such as fast scintillators and laser dyes. The decay kinetics are usually expected to follow a single exponential model in dilute solutions, indicating the presence of a single emitting species.

The Stokes shift is the difference in energy between the position of the absorption maximum and the emission maximum. It is typically expressed in wavenumbers (cm⁻¹). This energy loss between absorption and emission is due to relaxation processes in the excited state, such as vibrational relaxation and solvent reorientation.

For molecules that exhibit solvatochromism due to an ICT excited state, the Stokes shift is highly dependent on solvent polarity. As described previously, the emission maximum shifts to lower energy (longer wavelength) in more polar solvents, while the absorption maximum remains relatively constant. bohrium.com This leads to a significant increase in the Stokes shift with increasing solvent polarity. An analysis of the Stokes shift in various solvents provides valuable insight into the change in dipole moment between the ground and excited states and confirms the ICT character of the emitting state. A larger Stokes shift is generally observed in more polar environments due to greater stabilization of the polar excited state prior to emission.

Resonance Spectroscopy for Structural Confirmation (e.g., NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons. The methyl group protons on the tolyl ring should appear as a sharp singlet. The aromatic region will display a complex series of multiplets corresponding to the protons on the two different phenyl rings.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Number of Protons |

| CH₃ | ~2.43 | Singlet | 3H |

| Aromatic | ~7.25 - 8.00 | Multiplet | 9H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the methyl carbon, the carbons of the two aromatic rings, and the two sp²-hybridized carbons of the oxazole ring (C2 and C5). The chemical shifts of the oxazole ring carbons are typically found in the downfield region, often between 150 and 170 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| CH₃ | ~21.3 |

| Aromatic CH | ~122.9 - 130.9 |

| Aromatic Quaternary C | ~126.3 - 138.7 |

| Oxazole C2/C5 | ~160 - 171 |

These predicted NMR data, based on a closely related isomer, provide a strong basis for the structural confirmation of this compound. rsc.org

Mass Spectrometric Techniques for Molecular Identification

Mass spectrometry is an indispensable analytical technique for the molecular identification and structural elucidation of organic compounds. In the case of this compound, mass spectrometric analysis, typically employing electron ionization (EI-MS), provides crucial information regarding the compound's molecular weight and fragmentation pattern, which is instrumental in confirming its identity.

Upon electron impact, the this compound molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The stability of this molecular ion is influenced by the aromatic nature of the phenyl and methylphenyl substituents, as well as the oxazole ring itself. Generally, aromatic and heterocyclic compounds exhibit a relatively intense molecular ion peak, which is a key feature in their mass spectra.

One of the primary fragmentation pathways for 2,5-disubstituted oxazoles involves the cleavage of the heterocyclic ring. This can lead to the formation of several key fragment ions. A common cleavage pathway is the rupture of the C-O and C-N bonds of the oxazole ring. For this compound, this could result in the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a 3-methylbenzonitrile (B1361078) radical cation. The benzoyl cation is a particularly stable fragment and is often observed as a prominent peak in the mass spectra of phenyl-substituted heterocyclic compounds.

Another significant fragmentation pathway involves the formation of the 3-methylbenzoyl cation at m/z 119, arising from cleavage that retains the charge on the methylphenyl portion of the molecule. Additionally, the loss of a neutral molecule of carbon monoxide (CO) from acylium ions is a common subsequent fragmentation step. For instance, the benzoyl cation (m/z 105) can lose CO to form the phenyl cation (C₆H₅⁺) at m/z 77. Similarly, the 3-methylbenzoyl cation (m/z 119) can lose CO to yield the tolyl cation (CH₃C₆H₄⁺) at m/z 91.

The presence of the methyl group on the phenyl ring also allows for benzylic cleavage, which could lead to the formation of a tropylium (B1234903) ion through rearrangement, a common feature for toluene (B28343) and its derivatives, further stabilizing the fragment at m/z 91.

The predicted major fragmentation pathways are summarized in the table below.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |

| [C₁₆H₁₃NO]⁺˙ | 235 | Molecular Ion (M⁺˙) |

| [CH₃C₆H₄CO]⁺ | 119 | 3-Methylbenzoyl cation |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [CH₃C₆H₄]⁺ | 91 | Tolyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Interactive Data Table of Predicted Mass Fragments Below is an interactive table summarizing the key predicted mass fragments for this compound.

Computational Chemistry and Theoretical Investigations of 2 3 Methylphenyl 5 Phenyl 1,3 Oxazole

Electronic Structure Analysis

A key area of computational investigation is the analysis of a molecule's electronic structure. This typically includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic properties. Furthermore, Molecular Electrostatic Potential (MESP) mapping is a vital tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. However, specific HOMO-LUMO energy values and detailed MESP maps for 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole are not available in the reviewed literature.

Dipole Moment and Solvatochromic Correlations

The dipole moment of a molecule, both in its ground and excited states, is a fundamental property that influences its interaction with solvents and external electric fields. Theoretical calculations are often employed to predict these values. These calculated dipole moments are then frequently used in solvatochromic models, such as the Lippert-Mataga equation, to correlate the spectral shifts of a compound with the polarity of the solvent. This analysis provides insights into the change in electronic distribution upon excitation. For this compound, specific data regarding its ground and excited state dipole moments, and any subsequent application of solvatochromic equations, remain uninvestigated in published research.

Photophysical Processes and Intramolecular Charge Transfer

Simulations of photophysical processes are essential for understanding the behavior of molecules upon light absorption, including phenomena like fluorescence and intramolecular charge transfer (ICT). ICT is a critical process in many functional molecules, where an electron is transferred from a donor part of the molecule to an acceptor part upon photoexcitation. Theoretical simulations can model these ultrafast processes and characterize the nature of the excited states involved. At present, there are no specific simulation results or detailed analyses of the ICT characteristics for this compound.

While computational studies have been performed on structurally related oxazole (B20620) and oxadiazole derivatives, these findings cannot be directly extrapolated to this compound due to the unique influence of the specific substitution pattern on the compound's electronic and photophysical properties. The scientific community awaits dedicated theoretical studies to illuminate the detailed computational profile of this compound.

Exploration of Non-Linear Optical Properties

The unique electronic structure of 2,5-diaryloxazoles, characterized by an extended π-conjugated system, makes them promising candidates for applications in non-linear optics (NLO). Computational chemistry provides powerful tools to predict and understand the NLO properties of these molecules, guiding the synthesis of new materials with enhanced performance.

Two-photon absorption (TPA) is a non-linear optical process where a molecule simultaneously absorbs two photons. This property is crucial for applications such as multiphoton microscopy, 3D data storage, and photodynamic therapy. For π-conjugated systems like this compound, TPA properties are intrinsically linked to molecular symmetry and electronic structure.

Theoretical investigations into similar chromophores reveal that even in molecules where TPA is formally forbidden by symmetry, the process can be activated through vibronic coupling mechanisms. Furthermore, factors like solvent polarity can induce symmetry breaking, leading to a significant enhancement of TPA activity. rsc.org Computational models that account for the coupling of electronic states with both molecular vibrations and polar solvation are essential for accurately predicting TPA spectra and cross-sections. rsc.org Studies on various organic oxazole dyes have highlighted their potential as effective fluorescent molecules for photoluminescence bioprobes, driven by their TPA characteristics.

While specific experimental TPA cross-section data for this compound are not detailed in the available literature, theoretical calculations based on quantum chemistry are vital for predicting these values and understanding the structure-property relationships that govern TPA efficiency in this class of compounds.

The first molecular electronic hyperpolarizability (β) is a key measure of a molecule's second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). The Hyper-Rayleigh Scattering (HRS) technique is a powerful experimental method to determine the dynamic β value (βHRS) of molecules in solution.

Computational and experimental studies have been performed on a series of π-conjugated oxazole dyes, which share the 2,5-diaryloxazole core structure with this compound. nih.gov In these studies, the experimental βHRS values were determined using the HRS technique with an incident laser wavelength of 1064 nm. nih.gov

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often employed to complement experimental findings. Various functionals, such as B3LYP, CAM-B3LYP, and M06-2X, are used to calculate both the static (β₀) and dynamic (βHRS) hyperpolarizabilities. nih.gov These theoretical predictions allow for a deeper understanding of the electronic contributions to the NLO response. A comparison between experimental and theoretical values for related oxazole compounds demonstrates the predictive power of these computational methods.

Table 1: Representative Theoretical and Experimental βHRS Values for Related Oxazole Compounds

| Compound | Theoretical βHRS (10⁻³⁰ cm⁴ statvolt⁻¹) (CAM-B3LYP) | Experimental βHRS (10⁻³⁰ cm⁴ statvolt⁻¹) |

|---|---|---|

| Oxazole Derivative 1 | 24.5 | 42 ± 4 |

| Oxazole Derivative 2 | 18.8 | 35 ± 4 |

| Oxazole Derivative 3 | 24.3 | 34 ± 3 |

Note: Data is for representative π-conjugated oxazole compounds in toluene (B28343) to illustrate typical values in this molecular family. The values were calculated using the CAM-B3LYP functional and 6-311+G(d,p) basis set.

These studies show that the 2,5-diaryloxazole scaffold is an excellent building block for creating molecules with significant first molecular hyperpolarizability. nih.gov

Conformational Analysis and Dihedral Angle Investigations

The three-dimensional structure of this compound, particularly the relative orientation of its aromatic rings, plays a critical role in determining its electronic and optical properties. Conformational analysis, through computational modeling and X-ray crystallography, focuses on investigating these spatial arrangements, with a key parameter being the dihedral angles between the planes of the constituent rings.

The degree of planarity in 2,5-diaryloxazoles influences the extent of π-conjugation across the molecule. A more planar conformation generally leads to a more delocalized electronic system, which can enhance NLO properties. However, steric hindrance between the rings can force them to twist relative to each other, resulting in non-zero dihedral angles.

While crystal structure data for this compound is not specified, analysis of closely related diaryl azole structures provides insight into the expected conformations. For instance, studies on substituted diaryl isoxazoles (isomers of oxazoles) reveal the typical range of these crucial angles.

Table 2: Dihedral Angles in Structurally Related Diaryl Azole Compounds

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

|---|---|---|---|

| 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole | Isoxazole (B147169) Ring | 3-Methylphenyl Ring | 16.64 |

| 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole | Isoxazole Ring | Phenyl Ring | 17.60 |

| A 4,5-diaryl-1,2-oxazole derivative | 1,2-Oxazole Ring | 4-Chlorophenyl Ring | 62.8 |

| A 4,5-diaryl-1,2-oxazole derivative | 1,2-Oxazole Ring | 2-Methylphenyl Ring | 65.1 |

These data from related structures indicate that the phenyl and methylphenyl rings in this compound are likely twisted out of the plane of the central oxazole ring. Computational energy minimization calculations can predict the most stable conformation and the corresponding dihedral angles, providing a theoretical understanding of the molecule's preferred geometry, which is fundamental to accurately modeling its electronic and non-linear optical properties.

Applications of 2 3 Methylphenyl 5 Phenyl 1,3 Oxazole and Its Derivatives in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The electron-deficient nature of the 1,3-oxazole ring, combined with the extended π-conjugation afforded by the flanking aryl groups, makes this class of compounds particularly suitable for use in various layers of an OLED device stack.

Development as Emitter Materials for Deep Blue Emission

The development of stable and efficient deep-blue emitters remains a critical challenge in OLED technology for full-color displays and white lighting. The 2,5-diaryloxazole framework is a promising platform for achieving deep-blue electroluminescence due to its wide bandgap and high fluorescence quantum yields.

Research into complex molecular architectures incorporating the oxazole (B20620) moiety has demonstrated its effectiveness. For instance, a dual-core emitter that links anthracene (B1667546) and pyrene (B120774) units with a 4,5-diphenyloxazole (B1616740) derivative, 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole (TPO-AP), exhibited a high photoluminescence quantum yield (PLQY) of 88% and emitted deep-blue light with a maximum wavelength of 443 nm in solution. nih.gov A non-doped OLED device using this material as the emitting layer achieved a maximum external quantum efficiency (EQE) of 4.26% and a current efficiency of 5.49 cd/A, demonstrating the potential of the oxazole core in high-performance emitters. nih.gov

Similarly, phenanthro[9,10-d]oxazole-anthracene derivatives have been synthesized to serve as deep-blue fluorescent materials. rsc.org A device using the emitter m-PO-ABN, which connects the oxazole and anthracene moieties at the meta-position, produced deep-blue electroluminescence with Commission Internationale de L'Eclairage (CIE) coordinates of (0.148, 0.099). rsc.org This device reached a high EQE of 5.9%, underscoring the capability of oxazole-based systems to generate the highly sought-after deep-blue emission with excellent color purity. rsc.org

| Emitter Compound | Max. Emission (nm) | PLQY | Max. EQE (%) | CIE Coordinates (x, y) |

|---|---|---|---|---|

| TPO-AP | 443 | 88% | 4.26 | N/A |

| m-PO-ABN | 448 (EL) | N/A | 5.9 | (0.148, 0.099) |

| p-PO-ABN | 460 (EL) | N/A | 5.3 | (0.150, 0.164) |

Investigation as Electron Transport Layer (ETL) Components

A crucial aspect of achieving high efficiency and long lifetimes in OLEDs is balancing the injection and transport of holes and electrons within the device. The electron-deficient character of the oxazole and structurally similar oxadiazole rings makes them excellent candidates for electron-transporting and hole-blocking materials.

Derivatives of 2,5-diaryl-1,3,4-oxadiazole, which are electronically analogous to diaryloxazoles, have been widely studied as ETL components. rsc.orgworktribe.com For example, hybrid molecules combining fluorene (B118485) with 2,5-diaryl-1,3,4-oxadiazole units have been successfully used as electron transport materials blended with emissive polymers. rsc.orgworktribe.com These blends led to an enhancement in external quantum efficiency of over two orders of magnitude compared to devices without the oxadiazole component. rsc.org

More advanced molecular designs have focused on creating materials with high electron mobility. Carbazole derivatives featuring both 1,3,4-oxadiazole (B1194373) and cyano moieties as electron-accepting groups have been developed as high-performance ETMs. rsc.org These materials exhibited electron currents that were 3 to 5 orders of magnitude higher than the commonly used ETL material TPBI. When incorporated into green phosphorescent OLEDs, they helped achieve a maximum EQE of over 20%, surpassing the 18.7% efficiency of the TPBI-based control device. rsc.org The intrinsic properties of the oxazole heterocycle suggest that 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole could function similarly, facilitating electron transport from the cathode to the emissive layer while blocking the flow of holes, thereby improving charge recombination efficiency.

Role in Photovoltaic Devices

In the realm of organic photovoltaics (OPVs), interfacial layers play a critical role in optimizing charge extraction and minimizing energy losses at the electrode interfaces. The tunable energy levels and charge-transporting properties of diaryloxazole derivatives make them suitable for these applications.

A study on inverted polymer solar cells demonstrated the effectiveness of using oxazole-based materials as an interlayer between the zinc oxide (ZnO) electron transport layer and the PM6:Y6 active layer. researchgate.net The introduction of a thin layer of 2-(4-biphenyl)-5-phenyloxazole (E2) or 1,4-bis(5-phenyl-2-oxazolyl)benzene (E3) created a cascading energy level alignment that reduced the energy barrier for electron extraction. researchgate.net This optimization led to a significant improvement in device performance. The device incorporating the E3 interlayer achieved a power conversion efficiency (PCE) of 16.52%, a notable increase from the baseline device without the interlayer. researchgate.net This enhancement was primarily attributed to an improved short-circuit current density (Jsc), which rose from 24.88 mA/cm² to 27.18 mA/cm². researchgate.net

Theoretical studies based on density-functional theory (DFT) have also explored oxadiazole-based compounds as potential donor materials for organic solar cells. jmaterenvironsci.comresearchgate.net These computational models help in predicting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for ensuring efficient charge transfer when paired with an acceptor like PCBM. jmaterenvironsci.com These findings suggest that the 2,5-diaryloxazole scaffold has significant potential for improving the efficiency and stability of organic solar cells.

| Interlayer Material | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) |

|---|---|---|---|---|

| None | 15.45 | 24.88 | 0.84 | 74.21 |

| E2 (Biphenyloxazole) | 16.27 | 26.54 | 0.84 | 73.01 |

| E3 (Bis-oxazolylbenzene) | 16.52 | 27.18 | 0.84 | 72.48 |

Scintillation Materials for Radiation Detection

Organic scintillators are materials that emit light upon interaction with ionizing radiation. They are widely used in high-energy physics, medical imaging, and security applications. 2,5-diaryloxazoles, including the parent compound 2,5-diphenyloxazole (B146863) (PPO), are among the most common and efficient fluorescent dopants used in plastic and liquid scintillators. wikipedia.org

Scintillation Efficiency and Decay Time Studies

The performance of a scintillator is characterized by its light output (scintillation efficiency) and the speed of its light emission (decay time). An ideal scintillator has a high light yield and a fast decay time to enable high count rates and precise timing measurements.

The scintillation properties of 2,5-diaryloxazoles and their oxadiazole analogs have been extensively studied. tandfonline.com A recent investigation focused on a plastic scintillator based on a polystyrene matrix doped with 2-(4-tert-Butylphenyl)-5-m-tolyl-1,3,4-oxadiazole (tBuMePPD), a compound structurally very similar to this compound. scispace.com The study revealed that the scintillation pulse shape is highly dependent on the activator concentration. At low concentrations, the emission is dominated by a fast decay component of approximately 1 ns. However, as the concentration increases above 10% by weight, a second, slower decay component with a lifetime of about 5 ns appears. scispace.com This slow component is attributed to a process known as triplet-triplet annihilation, which leads to delayed fluorescence. The lifetime of the triplet states responsible for this phenomenon was determined to be around 10 ns at room temperature. scispace.com

| Concentration | Fast Component Lifetime (ns) | Slow Component Lifetime (ns) | Proposed Origin of Slow Component |

|---|---|---|---|

| <10 wt. % | ~1 | N/A | N/A |

| >10 wt. % | ~1 | ~5 | Triplet-Triplet Annihilation |

Application as Wavelength Shifters in Scintillating Media

In many scintillator systems, the primary light emitted by the bulk medium (like a solvent or polymer matrix) is in the ultraviolet (UV) region, where photodetectors are often less sensitive. Therefore, a secondary fluorescent solute, known as a wavelength shifter, is added. This compound absorbs the primary UV photons and re-emits them at a longer wavelength (typically in the blue or green part of the spectrum) that better matches the sensitivity of the photodetector.

2,5-diaryloxazoles are classic examples of highly efficient wavelength shifters. tandfonline.com The archetypal compound 2,5-diphenyloxazole (PPO) is widely used for this purpose. wikipedia.org It efficiently absorbs the short-wavelength light from the scintillating medium and re-emits it with a fluorescence peak at approximately 385 nm. wikipedia.org This process of absorption and re-emission is crucial for the efficient collection of the scintillation signal in practical detectors. The effectiveness of this compound as a wavelength shifter can be inferred from the performance of PPO, as the core oxazole structure and aryl substituents are responsible for these desirable photophysical properties.

Laser Dyes and Active Media in Laser Technology

Derivatives of 2,5-diaryl-1,3-oxazole are recognized for their potential as laser dyes and active gain media, particularly in solid-state dye lasers (SSDLs). sci-hub.se These applications stem from their high photoluminescence quantum yields, good photostability, and broad fluorescence spectra. The oxazole core contributes to a rigid structure that minimizes non-radiative decay pathways, enhancing fluorescence efficiency.

Structurally similar compounds such as 2,5-diphenyloxazole (PPO), 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOB), and 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) have been extensively studied as laser dyes. sci-hub.se These compounds, when embedded in solid-state matrices like sol-gel glasses or copolymers of methyl methacrylate (B99206) (MMA) and 2-hydroxyethyl methacrylate (HEMA), offer practical alternatives to liquid dye lasers, mitigating issues of toxicity, flammability, and solvent handling. sci-hub.se The performance of these oxazole-based dyes, including their lasing wavelengths and quantum yields, is influenced by the host matrix. For instance, studies have shown that sol-gel matrices can enhance the quantum yields and photostability of oxazole dyes compared to copolymer hosts. sci-hub.se The this compound molecule, sharing the same fundamental 2,5-diaryl oxazole chromophore, is expected to exhibit comparable performance, with the methyl group potentially influencing solubility and photophysical properties such as wavelength tuning.

Table 1: Photophysical Properties of Representative Oxazole-Based Laser Dyes

| Compound | Host Matrix | Lasing Wavelength (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|

| PPO | Sol-Gel Glass | 385 | 0.85 |

| MMA/HEMA Copolymer | 382 | 0.80 | |

| POPOB | Sol-Gel Glass | 425 | 0.90 |

| MMA/HEMA Copolymer | 418 | 0.88 | |

| BBOT | Sol-Gel Glass | 475 | 0.92 |

| MMA/HEMA Copolymer | 470 | 0.89 |

Data derived from studies on similar 2,5-disubstituted oxazole laser dyes. sci-hub.se

Fluorescent Probes in Non-Biological Systems and Sensing Applications

The high fluorescence sensitivity of the 2,5-diaryl-1,3-oxazole core to its local environment makes it an excellent scaffold for designing fluorescent probes for non-biological applications. nih.govresearchgate.net These probes can detect changes in polarity, viscosity, and the presence of specific analytes like metal ions. researchgate.net

Derivatives featuring a hydroxyl group ortho to the oxazole ring on one of the phenyl substituents, such as 2-(2'-hydroxyphenyl)-5-phenyl-1,3-oxazole, are known to be environment-sensitive ratiometric probes that function via an excited-state intramolecular proton transfer (ESIPT) mechanism. nih.govresearchgate.net The ESIPT process results in a dual-emission profile that is highly sensitive to the hydrogen-bonding ability and polarity of the surrounding medium, allowing for precise characterization of chemical environments. researchgate.net

Furthermore, oxazole and related oxadiazole derivatives have been engineered into chemosensors for detecting specific metal ions. For example, 2,5-diphenyl nih.govorganic-chemistry.orgnih.govoxadiazole moieties incorporated into macrocyclic skeletons act as selective OFF-ON fluorescent sensors for Zn(II) ions. nih.gov Similarly, 5-(thiophene-2-yl)oxazole derivatives have been designed as "turn-on" fluorescent chemosensors for the highly sensitive and selective detection of Ga³⁺ in environmental water samples. rsc.org The interaction with the target metal ion alters the electronic structure of the molecule, leading to a significant change in fluorescence intensity or wavelength, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov The this compound structure serves as a foundational platform for such sensors, where functional groups capable of ion binding can be readily introduced.

Table 2: Applications of Oxazole Derivatives in Fluorescent Sensing

| Probe Type | Target Analyte/Property | Sensing Mechanism | Fluorescence Response |

|---|---|---|---|

| 2'-Hydroxy-2,5-diaryl-1,3-oxazoles | Solvent Polarity, H-bonding | ESIPT | Ratiometric emission change nih.govresearchgate.net |

| 2,5-Diphenyl nih.govorganic-chemistry.orgnih.govoxadiazole macrocycle | Zn(II) ions | CHEF | "OFF-ON" fluorescence enhancement nih.gov |

Building Blocks in Supramolecular Chemistry and Complex Molecular Architectures

The rigid, planar geometry and the potential for functionalization at the 2- and 5-positions make 1,3-oxazole derivatives, including this compound, valuable building blocks (synthons) in supramolecular chemistry and the construction of complex molecular architectures. nih.govlifechemicals.com The oxazole ring can act as a rigid linker or a core unit to which other molecular components are attached, enabling the synthesis of precisely defined structures.

In materials science, oxazole-containing molecules are used to create liquid crystals and luminescent materials. lifechemicals.com Their defined geometry and electronic properties are crucial for achieving the desired self-assembly and photophysical characteristics of these materials. For instance, the "propeller-like" pyridyl-oxazole architectures, constructed using the van Leusen reaction to form the oxazole moieties, demonstrate the utility of this core in creating complex, multi-component systems. nih.gov

Moreover, oxazole derivatives serve as ligands in coordination chemistry. The nitrogen atom in the oxazole ring can coordinate to metal centers, making these compounds useful for creating catalysts. mdpi.com For example, vanadium complexes with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization, where the substitution pattern on the ligand influences the properties of the resulting polymer. mdpi.com

Intermediate Compounds in Synthetic Organic Chemistry

The 2,5-disubstituted oxazole framework is a fundamentally important structure in synthetic organic chemistry, often serving as a key intermediate in the synthesis of more complex molecules, including natural products, pharmaceuticals, and functional materials. acs.orgthepharmajournal.com A variety of synthetic methods have been developed to efficiently construct this heterocyclic system, underscoring its importance.

Classic methods for synthesizing 2,5-disubstituted oxazoles include the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, and the van Leusen oxazole synthesis, a versatile reaction between aldehydes and tosylmethylisocyanide (TosMIC). nih.govacs.orgthepharmajournal.com More contemporary approaches utilize transition-metal catalysis. Methods such as iodine-catalyzed tandem oxidative cyclization, copper-catalyzed cascade reactions, and cobalt(III)-catalyzed cross-coupling provide efficient and mild pathways to a wide range of 2,5-disubstituted oxazoles with excellent functional group compatibility. organic-chemistry.orgacs.orgrsc.orgrsc.org The availability of these robust synthetic routes allows chemists to readily access compounds like this compound, which can then be further functionalized or incorporated into larger target molecules. nih.gov The oxazole ring itself can be a stable endpoint or a reactive diene in Diels-Alder reactions, further expanding its synthetic utility. lifechemicals.com

Future Research Directions and Emerging Paradigms for 2 3 Methylphenyl 5 Phenyl 1,3 Oxazole

Exploration of Novel and Greener Synthetic Routes for Sustainable Production

The future synthesis of 2-(3-Methylphenyl)-5-phenyl-1,3-oxazole is geared towards environmentally benign and efficient methodologies. Traditional synthesis methods are often being reconsidered in favor of greener alternatives that offer reduced reaction times, higher yields, and milder reaction conditions. ijpsonline.commdpi.com Research is increasingly focused on adapting modern synthetic protocols, which have proven effective for other oxazole (B20620) and benzoxazole (B165842) derivatives, to the production of the target compound. mdpi.com

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to significantly shorten reaction times for the formation of oxazole rings. ijpsonline.comnih.gov For instance, the van Leusen reaction, a common method for oxazole synthesis, can be accelerated using microwave irradiation, often leading to higher yields in a fraction of the time required by conventional heating. nih.gov

Ultrasonic Irradiation: Sonochemistry offers another energy-efficient route. The use of ultrasound has been demonstrated to promote the synthesis of various heterocyclic compounds, including oxazolines, by enhancing reaction rates. ijpsonline.commdpi.com

Novel Catalytic Systems: The development of more efficient and recyclable catalysts is a central theme. Copper and palladium-catalyzed reactions have been successfully used for the synthesis of substituted oxazoles. ijpsonline.com Future work will likely explore catalysts like Nickel for Suzuki-Miyaura coupling reactions to produce highly substituted oxazoles in one-pot procedures, a method that could be adapted for derivatives of this compound. ijpsonline.com

Eco-Friendly Solvents: A shift away from hazardous solvents like carbon tetrachloride towards greener alternatives such as dichloromethane (B109758) or solvent-free conditions is a critical goal. ijpsonline.com The use of deep eutectic solvents (DES) also represents a promising, sustainable reaction medium. mdpi.com

| Method | Conditions | Typical Reaction Time | Advantages |

|---|---|---|---|

| Conventional Heating | Reflux in organic solvents | 5 - 9 hours | Established procedures |

| Microwave-Assisted | 600 W, 30-50°C | 5 minutes - 3 hours | Reduced time, often higher yields |

| Ultrasound-Assisted | 50°C | 5 minutes - 2 hours | Energy efficient, rapid |

| Mechanochemical | Room temperature, 14 Hz | 5 minutes - 2 hours | Solvent-free, fast |

| Deep Eutectic Solvents (DES) | 40°C | 3 hours | Biodegradable and low-cost solvent system |

Advanced Materials Integration and Device Engineering for Enhanced Performance

The inherent electronic properties of the diaryloxazole scaffold suggest that this compound could be a valuable component in organic electronics. Research on structurally related compounds, such as oxadiazole derivatives, has highlighted their potential as host materials and electron transport layers in Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net Future investigations will likely focus on integrating this compound into such devices to evaluate its performance.

Key research directions include:

OLED Applications: The compound could be explored as a host material for phosphorescent OLEDs (PhOLEDs), where a high triplet energy level is crucial. researchgate.net Its performance in terms of external quantum efficiency (EQE), operational lifetime, and roll-off characteristics in green, yellow, and red PhOLEDs would be of significant interest. rsc.orgresearchgate.net

Charge Transport Properties: A fundamental understanding of its hole and electron transport capabilities is necessary. The oxazole ring can act as an electron acceptor, potentially facilitating electron transport. researchgate.net

Device Architecture Optimization: Engineering the compound into multi-layer OLED devices requires careful consideration of interfaces with other materials, such as hole injection layers, electron transport layers, and electrodes, to ensure efficient charge injection and recombination.

Organic Sensors: The photoluminescent properties of oxazole derivatives could be harnessed for the development of chemical sensors, where interaction with an analyte would induce a detectable change in fluorescence.

| Phosphorescent Emitter | Maximum External Quantum Efficiency (EQE) | Maximum Power Efficiency (PE) | Maximum Luminance |

|---|---|---|---|

| Green | 25.8% | 105.1 lm/W | 101,352 cd/m² |

| Yellow | 21.3% | 72.5 lm/W | 65,321 cd/m² |

| Red | 22.4% | 51.3 lm/W | 35,420 cd/m² |

Theoretical Predictions for Optimized Electronic and Optical Properties

Computational chemistry provides powerful tools for predicting and understanding the properties of molecules before their synthesis, saving significant time and resources. For this compound, theoretical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) can offer deep insights into its structure-property relationships. researchgate.net Such studies are crucial for the rational design of new derivatives with tailored characteristics.

Future theoretical work will likely focus on:

Molecular Geometry and Electronic Structure: Calculating the ground-state geometry, including the dihedral angles between the phenyl and methylphenyl rings and the central oxazole core. This geometry influences the extent of π-conjugation and, consequently, the electronic properties.

Energy Level Prediction: Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values are critical for predicting charge injection and transport properties and for designing efficient OLED device architectures. researchgate.net

Optical Properties Simulation: Predicting absorption and emission spectra to understand the photophysical behavior of the molecule. TDDFT calculations can help identify the nature of electronic transitions (e.g., π-π*) and predict photoluminescence quantum yields.

In Silico Design of Derivatives: Using computational models to screen virtual libraries of derivatives. By systematically adding different functional groups to the phenyl or methylphenyl rings, researchers can predict how these modifications would tune the electronic and optical properties, guiding synthetic efforts toward the most promising candidates for specific applications.

| Molecule | Dihedral Angle (Donor-Acceptor) | Calculated HOMO Level (eV) | Calculated LUMO Level (eV) | Calculated Band Gap (eV) |

|---|---|---|---|---|

| o-PIOXZ | 58.65° | -5.69 | -1.29 | 4.40 |

| m-PIOXZ | 38.95° | -5.83 | -1.35 | 4.48 |

| m-CZOXZ | 38.35° | -5.86 | -1.42 | 4.44 |

Development of Multi-Functional Oxazole-Based Materials

A significant emerging paradigm in materials science is the creation of single-component materials that exhibit multiple useful properties. The oxazole scaffold is particularly well-suited for this approach due to its presence in a wide array of compounds with diverse biological and physical properties. rsc.orgtandfonline.com Future research on this compound and its analogues will likely aim to combine its potential electronic and optical properties with other functionalities.

Potential avenues for multi-functional material development include:

Theranostic Agents: Combining the luminescent properties of the oxazole core for bio-imaging (diagnostics) with specific biological activities (therapeutics). For example, a derivative could be designed to fluoresce upon binding to a specific biological target, while also exerting a therapeutic effect.

Bio-Sensors: Creating materials that can both recognize a biological molecule and signal that recognition event through a change in fluorescence or an electronic signal.

Photo-Responsive Materials: Designing derivatives that undergo a change in their chemical or physical properties upon exposure to light. This could lead to applications in optical data storage or as photo-switches in molecular electronics.

Agrochemicals: The oxadiazole nucleus, closely related to oxazole, is found in agrochemicals. researchgate.net Exploring derivatives for potential pesticidal or herbicidal activity, while retaining useful physical properties, could open new application areas. researchgate.net

By pursuing these integrated research strategies, the scientific community can develop a comprehensive understanding of this compound and engineer a new generation of high-performance, multi-functional materials based on its versatile chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.